D-Ala-Lys-AMCA TFA
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Overview
Description
D-Ala-Lys-AMCA TFA is a compound known for its role as a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). This compound is characterized by its emission of blue fluorescence, making it useful in various scientific research applications. It has been demonstrated through fluorescence analysis that this compound can be transported into liver cancer cells and Caco-2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Lys-AMCA TFA involves the coupling of D-alanine (D-Ala) and lysine (Lys) with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is then purified and converted to its trifluoroacetic acid (TFA) salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
D-Ala-Lys-AMCA TFA primarily undergoes substitution reactions due to the presence of amino and carboxyl groups. These reactions are facilitated by common reagents such as DCC and DMAP .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Catalysts: 4-dimethylaminopyridine (DMAP)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent dipeptide D-Ala-Lys-AMCA in its TFA salt form .
Scientific Research Applications
D-Ala-Lys-AMCA TFA is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study peptide transport mechanisms.
Biology: Employed in cellular uptake studies to investigate the transport of peptides into cells.
Medicine: Utilized in drug delivery research to evaluate the efficiency of PEPT1-mediated transport.
Industry: Applied in the development of diagnostic tools and assays for detecting specific substrates or inhibitors of PEPT1
Mechanism of Action
D-Ala-Lys-AMCA TFA exerts its effects by acting as a substrate for PEPT1. The compound is transported across cellular membranes via PEPT1, which is a proton-coupled oligopeptide transporter. This process is driven by the electrochemical proton gradient, allowing the compound to enter cells and emit blue fluorescence. The molecular targets involved include PEPT1 and other related peptide transporters .
Comparison with Similar Compounds
Similar Compounds
D-Ala-Lys-AMCA hydrochloride: Another form of the compound with similar properties.
β-Ala-Lys-AMCA: A related compound used as a transport reporter for PEPT1.
Uniqueness
D-Ala-Lys-AMCA TFA is unique due to its specific interaction with PEPT1 and its ability to emit blue fluorescence. This makes it particularly useful for studying peptide transport mechanisms and evaluating PEPT1-specific substrates or inhibitors .
Properties
Molecular Formula |
C23H29F3N4O8 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H28N4O6.C2HF3O2/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;3-2(4,5)1(6)7/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);(H,6,7)/t12-,16+;/m1./s1 |
InChI Key |
NYAHYIARVRWHRF-KKJWGQAZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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